molecular formula C16H14ClN3O3S B2393853 (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide CAS No. 1798404-56-4

(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide

Cat. No. B2393853
CAS RN: 1798404-56-4
M. Wt: 363.82
InChI Key: ZXSMTCUGSZFVJJ-UHFFFAOYSA-N
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Description

(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide is involved in the synthesis and characterization of various novel compounds with potential applications in scientific research. One study demonstrated the efficient synthesis of novel N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides using DMAP as a catalyst under solvent-free conditions, highlighting its role in facilitating reactions involving benzenesulfonyl chlorides (Khashi, Davoodnia, & Chamani, 2014). This process underscores the compound's utility in synthesizing pyrrolo[2,3-d]pyrimidine derivatives with potential biological activities.

Antimicrobial Activity

Another avenue of research involves the antimicrobial activity of compounds related to (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide. For instance, compounds synthesized from related chemical frameworks have been evaluated for their antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Anticancer and Antimicrobial Agents

Additionally, novel pyrazole derivatives with related structural motifs have shown promise as potential antimicrobial and anticancer agents. These compounds were synthesized and characterized, exhibiting significant activity in vitro, suggesting their potential application in therapeutic treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heteroaromatization Studies

Research on heteroaromatization has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties. These studies provide insights into the chemical behavior and potential applications of sulfonamide derivatives in synthesizing complex heterocyclic compounds with possible biological activities (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).

Structural and Theoretical Studies

The preparation and crystal structure analysis of compounds related to (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide have been conducted, providing valuable information on their molecular structure and theoretical properties. These studies offer a basis for understanding the chemical and physical properties of such compounds, aiding in the development of further applications in scientific research (Ren et al., 2006).

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-11(2)23-16-14(10)15(18-9-19-16)20-24(21,22)8-7-12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSMTCUGSZFVJJ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)NS(=O)(=O)C=CC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=NC=NC(=C12)NS(=O)(=O)/C=C/C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide

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